molecular formula C5H8N2S B15324707 1-ethyl-1H-pyrazole-4-thiol

1-ethyl-1H-pyrazole-4-thiol

Cat. No.: B15324707
M. Wt: 128.20 g/mol
InChI Key: WCKWQFQQRPDQSR-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a thiol group (-SH) at the 4-position and an ethyl group at the 1-position makes this compound unique. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-1H-pyrazole-4-thiol can be synthesized through several methodsFor instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 1-ethyl-3,5-dimethylpyrazole, which can then be converted to this compound through thiolation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and solvent-free conditions, green solvents, and heterogeneous catalysts are some of the modern approaches to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-ethyl-1H-pyrazole-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-thiol
  • 1-phenyl-1H-pyrazole-4-thiol
  • 1-ethyl-1H-pyrazole-3-thiol

Uniqueness

1-ethyl-1H-pyrazole-4-thiol is unique due to the presence of both an ethyl group and a thiol group at specific positions on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

1-ethylpyrazole-4-thiol

InChI

InChI=1S/C5H8N2S/c1-2-7-4-5(8)3-6-7/h3-4,8H,2H2,1H3

InChI Key

WCKWQFQQRPDQSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S

Origin of Product

United States

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